3-chloro-N-(4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenyl)propane-1-sulfonamide
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Overview
Description
3-chloro-N-(4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenyl)propane-1-sulfonamide is a complex organic compound that features a chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenyl)propane-1-sulfonamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while substitution of the chlorine atom could result in various substituted derivatives.
Scientific Research Applications
3-chloro-N-(4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenyl)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxy-3,5-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
- 3-(4-hydroxyphenyl)-7-hydroxy-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 3-chloro-N-(4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenyl)propane-1-sulfonamide is unique due to the presence of the sulfonamide group and the chlorine atom. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C18H16ClNO5S |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C18H16ClNO5S/c19-8-1-9-26(23,24)20-13-4-2-12(3-5-13)16-11-25-17-10-14(21)6-7-15(17)18(16)22/h2-7,10-11,20-21H,1,8-9H2 |
InChI Key |
TWCFFWBESQCKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)NS(=O)(=O)CCCCl |
Origin of Product |
United States |
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